molecular formula C17H14ClN3O4S B2763745 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 898466-60-9

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B2763745
CAS No.: 898466-60-9
M. Wt: 391.83
InChI Key: NIPDPMVSTQHDBN-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a synthetic organic compound that has garnered interest due to its potential biological and chemical properties. This compound features a benzamide core substituted with a 4-chlorophenyl sulfonylamino group and a 5-methyl-1,2-oxazol-3-yl moiety, making it a unique molecule with diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 4-chlorophenyl sulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is further coupled with 5-methyl-1,2-oxazole-3-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can disrupt the function of bacterial enzymes or proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives
  • N-acyl-α-amino acids
  • 1,3-oxazol-5(4H)-ones
  • N-acyl-α-amino ketones
  • 1,3-oxazoles derivatives

Uniqueness

3-(4-chlorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antimicrobial activity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-11-9-16(20-25-11)19-17(22)12-3-2-4-14(10-12)21-26(23,24)15-7-5-13(18)6-8-15/h2-10,21H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPDPMVSTQHDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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